molecular formula C14H14N2O5 B14219093 2-Quinolinecarboxylic acid, 4-(2-methylpropoxy)-8-nitro- CAS No. 620169-94-0

2-Quinolinecarboxylic acid, 4-(2-methylpropoxy)-8-nitro-

Katalognummer: B14219093
CAS-Nummer: 620169-94-0
Molekulargewicht: 290.27 g/mol
InChI-Schlüssel: UAEQPBSIMWIKQN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Quinolinecarboxylic acid, 4-(2-methylpropoxy)-8-nitro- is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core with a carboxylic acid group at position 2, a 2-methylpropoxy group at position 4, and a nitro group at position 8.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Quinolinecarboxylic acid, 4-(2-methylpropoxy)-8-nitro- typically involves multi-step organic reactions. One common method starts with the nitration of quinoline to introduce the nitro group at the desired position. This is followed by the introduction of the 2-methylpropoxy group through an etherification reaction. Finally, the carboxylic acid group is introduced via carboxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-Quinolinecarboxylic acid, 4-(2-methylpropoxy)-8-nitro- can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The 2-methylpropoxy group can be substituted with other alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Alkyl halides and strong bases like sodium hydride (NaH) are typically employed.

Major Products

    Oxidation: Conversion to 2-Quinolinecarboxylic acid, 4-(2-methylpropoxy)-8-amino-.

    Reduction: Formation of 2-Quinolinecarboxylic acid, 4-(2-methylpropoxy)-8-hydroxy-.

    Substitution: Various alkoxy-substituted quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

2-Quinolinecarboxylic acid, 4-(2-methylpropoxy)-8-nitro- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Quinolinecarboxylic acid, 4-(2-methylpropoxy)-8-nitro- involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Quinolinecarboxylic acid: Lacks the 2-methylpropoxy and nitro groups.

    4-Quinolinecarboxylic acid: Lacks the 2-methylpropoxy and nitro groups.

    8-Hydroxyquinoline: Contains a hydroxyl group instead of a nitro group.

Uniqueness

2-Quinolinecarboxylic acid, 4-(2-methylpropoxy)-8-nitro- is unique due to the presence of both the 2-methylpropoxy and nitro groups, which confer distinct chemical and biological properties. These functional groups can enhance the compound’s reactivity and potential biological activities compared to its simpler analogs.

Eigenschaften

CAS-Nummer

620169-94-0

Molekularformel

C14H14N2O5

Molekulargewicht

290.27 g/mol

IUPAC-Name

4-(2-methylpropoxy)-8-nitroquinoline-2-carboxylic acid

InChI

InChI=1S/C14H14N2O5/c1-8(2)7-21-12-6-10(14(17)18)15-13-9(12)4-3-5-11(13)16(19)20/h3-6,8H,7H2,1-2H3,(H,17,18)

InChI-Schlüssel

UAEQPBSIMWIKQN-UHFFFAOYSA-N

Kanonische SMILES

CC(C)COC1=CC(=NC2=C1C=CC=C2[N+](=O)[O-])C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.